Cas no 2228559-87-1 (3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol)

3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol
- EN300-1822031
- 2228559-87-1
- 3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol
-
- インチ: 1S/C11H14FNO2/c12-10-5-9(14)2-1-8(10)6-11(15)3-4-13-7-11/h1-2,5,13-15H,3-4,6-7H2
- InChIKey: BMVCPXOPPMWCTJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CC1(CNCC1)O)O
計算された属性
- せいみつぶんしりょう: 211.10085685g/mol
- どういたいしつりょう: 211.10085685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52.5Ų
3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1822031-0.5g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1822031-2.5g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1822031-1g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1822031-10g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1822031-5g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1822031-1.0g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1822031-0.25g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1822031-5.0g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1822031-0.05g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1822031-0.1g |
3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |
2228559-87-1 | 0.1g |
$892.0 | 2023-09-19 |
3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-olに関する追加情報
3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol: A Comprehensive Overview
The compound 3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol, with the CAS number 2228559-87-1, is a unique organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrrolidine ring substituted with a fluoro-hydroxyphenyl group. The presence of both hydroxyl and fluorine groups in its structure makes it a promising candidate for various applications, particularly in drug discovery and development.
Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. Its structure allows for a wide range of chemical modifications, enabling researchers to explore its properties in different contexts. For instance, the hydroxyl group on the pyrrolidine ring can participate in hydrogen bonding, which is crucial for interactions with biological targets. Similarly, the fluorine atom on the aromatic ring can influence the molecule's lipophilicity and electronic properties, making it suitable for designing drugs with specific pharmacokinetic profiles.
The synthesis of 3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol involves a series of carefully controlled reactions. Researchers have employed various strategies, including nucleophilic substitution and cyclization reactions, to construct the pyrrolidine ring and introduce the fluoro-hydroxyphenyl substituent. These methods have been optimized to ensure high yields and purity, which are essential for subsequent biological evaluations.
In terms of applications, this compound has shown potential in several areas. For example, it has been investigated as a precursor for anti-inflammatory agents due to its ability to modulate inflammatory pathways. Additionally, its structural similarity to certain neurotransmitters has led to its exploration as a candidate for treating neurological disorders. Recent studies have also suggested that this compound may possess antioxidant properties, making it a valuable ingredient in cosmetic formulations aimed at protecting against oxidative stress.
The safety profile of 3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol has been assessed through various toxicity studies. These studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, which is a critical factor for its potential use in pharmaceuticals. However, further research is needed to fully understand its long-term effects and mechanisms of action in vivo.
Looking ahead, the development of novel derivatives of this compound holds great promise for advancing drug discovery efforts. By leveraging modern computational chemistry techniques and high-throughput screening methods, researchers can identify new analogs with enhanced bioactivity and selectivity. Furthermore, the integration of artificial intelligence into drug design could accelerate the discovery process by predicting optimal structural modifications based on large datasets.
In conclusion, 3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and favorable safety profile make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
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